molecular formula C12H14FNO4 B13753826 Methyl 2-(2-ethoxyacetamido)-5-fluorobenzoate

Methyl 2-(2-ethoxyacetamido)-5-fluorobenzoate

Cat. No.: B13753826
M. Wt: 255.24 g/mol
InChI Key: XPLDDLFAJCULQY-UHFFFAOYSA-N
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Description

Methyl 2-(2-ethoxyacetamido)-5-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethoxyacetamido group and a fluorine atom attached to the benzoate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-ethoxyacetamido)-5-fluorobenzoate typically involves the reaction of 2-ethoxyacetamide with 5-fluorobenzoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used catalysts include acids or bases, and the reaction may be conducted in a solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and advanced purification techniques, such as crystallization or chromatography, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-ethoxyacetamido)-5-fluorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions may yield amines or other reduced forms of the compound.

    Substitution: The fluorine atom in the benzoate ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in the formation of various substituted benzoates.

Scientific Research Applications

Methyl 2-(2-ethoxyacetamido)-5-fluorobenzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(2-ethoxyacetamido)-5-fluorobenzoate involves its interaction with specific molecular targets. The ethoxyacetamido group and fluorine atom play crucial roles in its activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2-ethoxyacetamido)benzoate: Lacks the fluorine atom, which may result in different chemical and biological properties.

    Methyl 2-(2-ethoxyacetamido)-4-fluorobenzoate: The position of the fluorine atom is different, potentially affecting its reactivity and activity.

    Methyl 2-(2-ethoxyacetamido)-5-chlorobenzoate: Substitution of fluorine with chlorine can lead to variations in chemical behavior and biological effects.

Uniqueness

Methyl 2-(2-ethoxyacetamido)-5-fluorobenzoate is unique due to the specific combination of the ethoxyacetamido group and the fluorine atom at the 5-position of the benzoate ring

Properties

Molecular Formula

C12H14FNO4

Molecular Weight

255.24 g/mol

IUPAC Name

methyl 2-[(2-ethoxyacetyl)amino]-5-fluorobenzoate

InChI

InChI=1S/C12H14FNO4/c1-3-18-7-11(15)14-10-5-4-8(13)6-9(10)12(16)17-2/h4-6H,3,7H2,1-2H3,(H,14,15)

InChI Key

XPLDDLFAJCULQY-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)NC1=C(C=C(C=C1)F)C(=O)OC

Origin of Product

United States

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